molecular formula C15H15NO2 B11870178 4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one CAS No. 882041-52-3

4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one

Cat. No.: B11870178
CAS No.: 882041-52-3
M. Wt: 241.28 g/mol
InChI Key: TURWWHYDLHIZPC-UHFFFAOYSA-N
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Description

4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one is a spiro compound characterized by a unique structure where a furan ring is fused to an indoline moiety. This compound is of interest due to its potential biological activities and its role in the synthesis of various heterocyclic frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multi-component reactions. One common method includes the reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate in the presence of Brønsted acidic ionic liquids as catalysts . The reaction conditions often involve ultrasonic irradiation to achieve high yields ranging from 80% to 98% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of ionic liquid catalysts and ultrasonic irradiation suggests a scalable approach that could be adapted for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the allyl and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its potential use in the synthesis of materials with specific properties is of interest to industrial chemists.

Mechanism of Action

The mechanism of action of 4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

882041-52-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4'-methyl-3'-prop-2-enylspiro[1H-indole-3,5'-2H-furan]-2-one

InChI

InChI=1S/C15H15NO2/c1-3-6-11-9-18-15(10(11)2)12-7-4-5-8-13(12)16-14(15)17/h3-5,7-8H,1,6,9H2,2H3,(H,16,17)

InChI Key

TURWWHYDLHIZPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC12C3=CC=CC=C3NC2=O)CC=C

Origin of Product

United States

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